1-benzoyl-3-(4-bromophenyl)urea
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDSKUNABCBDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(4-bromophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyl isocyanate with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste management are crucial aspects of industrial synthesis to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(4-bromophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to produce corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
**Major Products Formed:
Scientific Research Applications
Insecticidal Properties
1-Benzoyl-3-(4-bromophenyl)urea and its derivatives have been extensively studied for their insecticidal properties. Research indicates that these compounds exhibit significant toxicity against various chewing insects, making them valuable in agricultural pest control.
- Mechanism of Action : The compound functions by disrupting the normal physiological processes in insects, leading to mortality. It is particularly effective against pests such as the Southern armyworm and other agricultural pests affecting crops like maize, potatoes, and cotton .
- Synergistic Effects : Studies have shown that when combined with phosphorous-containing compounds, the insecticidal efficacy of this compound is significantly enhanced. This combination allows for reduced active ingredient usage while maintaining effectiveness against resistant insect populations .
Case Study: Efficacy Against Specific Insects
A study evaluated the effectiveness of this compound against the Southern armyworm. Results demonstrated a notable increase in mortality rates when used in conjunction with phosphorous compounds, indicating potential for practical applications in pest management strategies .
Synthesis of Derivatives
Recent research has focused on synthesizing derivatives of this compound to explore their biological activities. For instance, the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea was achieved through a reaction involving DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid, yielding derivatives with varying biological properties .
- Computational Studies : Density Functional Theory (DFT) calculations have been employed to analyze the electronic structure and predict the reactivity of these synthesized compounds. Such studies help in understanding their potential biological interactions and optimizing their structures for enhanced activity .
Potential Antitumor Activity
While primarily studied for agricultural applications, some derivatives of benzoyl ureas have shown promise in medicinal chemistry as potential antitumor agents. The structural modifications can lead to compounds with selective cytotoxicity towards cancer cells, warranting further investigation into their therapeutic potential.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Substituent Position and Electrophilic Effects
- 1-Benzoyl-3-benzylurea derivatives : Substitution of the benzyl group with chlorine at different positions (ortho, meta, para) significantly affects synthesis yields and electrophilic strength. For instance, 1-benzoyl-3-(4-chlorobenzyl)urea (36% yield) outperforms the ortho-substituted analog (8% yield) due to reduced steric hindrance and optimal electronic effects .
Thiourea Derivatives
Heterocyclic Urea Derivatives
- Thiazole-based analogs (e.g., 1-benzyl-3-(4-(4-bromophenyl)thiazol-2-yl)urea) : Incorporation of thiazole rings shifts biological targets, such as SIRT2 inhibition (HRMS: [M+H]+ 402.02714), demonstrating the versatility of the 4-bromophenyl group in diverse pharmacological contexts .
- Imidazothiazole derivatives: Compounds like 1-((3-(4-bromophenyl)pyrrol-4-yl)methyl)-3-(4-cyanophenyl)urea exhibit potent IDO1 inhibition (IC50 = 0.08 µM), highlighting the role of ancillary functional groups (e.g., cyanophenyl) in enzyme targeting .
Anticancer Activity
- EGFR Inhibition : Compound 7c (1-(4-bromophenyl)-3-dioxoisoindolinylurea) shows moderate EGFR inhibition (IC50 = 42.91 nM) via H-bond interactions with Lys745, though less potent than erlotinib (IC50 = 26.85 nM) .
- Cell Line Sensitivity: The 4-bromophenyl group confers broad-spectrum activity against melanoma (LOX IMVI: 84.52% inhibition), renal (ACHN: 89.61%), and breast cancer (MCF7) cell lines .
Antioxidant Activity
- Methoxy-substituted analogs (e.g., 7d and 7f) exhibit superior antioxidant effects (IC50 ~15–16 µM) compared to bromophenyl derivatives, emphasizing the role of electron-donating groups in radical scavenging .
Pharmacokinetic and Toxicity Profiles
- ADMET Predictions : Most urea derivatives comply with Lipinski’s rule of five and show low acute toxicity (LD50: 1000–5000 mg/kg, Class IV/V). However, hepatotoxicity remains a concern .
- Crystallographic Data : The trans conformation of the urea group in 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea stabilizes interactions with biological targets, a feature likely shared with 1-benzoyl-3-(4-bromophenyl)urea .
Data Tables
Q & A
Basic: What synthetic strategies are effective for preparing 1-benzoyl-3-(4-bromophenyl)urea, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a benzoyl isocyanate with 4-bromophenylamine or reacting 4-bromophenyl isocyanate with benzamide derivatives. Key steps include:
- Condensation Reactions : Use of carbodiimides (e.g., DCC) as coupling agents to facilitate urea bond formation under anhydrous conditions .
- Protecting Groups : Temporarily protect reactive sites (e.g., amines) to prevent side reactions, followed by deprotection .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while controlled temperature (0–25°C) minimizes decomposition.
Yield improvements require purification via column chromatography or recrystallization from ethanol/water mixtures.
Basic: How can spectroscopic and spectrometric techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl and benzoyl groups) and urea NH signals (δ 5.5–6.5 ppm, broad) .
- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~155 ppm and aryl carbons (120–140 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) to verify molecular formula (C₁₄H₁₁BrN₂O₂) with <5 ppm error .
- IR Spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
Advanced: What crystallographic approaches elucidate hydrogen bonding and molecular packing in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Thermal Analysis : DSC/TGA identifies phase transitions linked to hydrogen-bond disruption.
- Synchrotron Studies : High-resolution data resolve weak interactions (e.g., C-Br···π contacts) influencing packing .
Advanced: How does the bromine substituent impact reactivity in cross-coupling reactions or metal coordination?
Methodological Answer:
- Suzuki-Miyaura Coupling : The C-Br bond enables palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups at the 4-bromophenyl site .
- Metal Coordination : Bromine’s electron-withdrawing effect enhances Lewis acidity at adjacent sites, facilitating coordination with soft metals (e.g., Cu(I)) in thiourea analogs .
- Computational Modeling : DFT studies predict charge distribution and reactive sites (e.g., Fukui indices) to guide functionalization .
Basic: What solubility and stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer:
- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Solubility increases with halogenated solvents (e.g., chloroform) due to aryl-Br interactions .
- Stability :
- Store under inert gas (N₂/Ar) at −20°C to prevent urea hydrolysis.
- Avoid prolonged exposure to light, as bromine may catalyze photodegradation.
- Analytical Solutions : Prepare stock solutions in DMSO (1–10 mM) for bioassays, ensuring compatibility with assay buffers .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. The urea group mimics ATP-binding site hydrogen bonds in kinases like BRAF .
- QSAR Studies : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity using Hammett constants or ML models .
- MD Simulations : Assess binding stability (RMSD/RMSF metrics) over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data for urea derivatives?
Methodological Answer:
- Multi-Technique Validation : Cross-reference SCXRD (exact bond lengths) with solid-state NMR to resolve discrepancies in dynamic vs. static structures .
- Temperature-Dependent Studies : Variable-temperature NMR identifies conformational flexibility (e.g., urea torsion angles) not captured in XRD .
- Energy Framework Analysis : Compare lattice energies (CrystalExplorer) to assess stability of polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
